
5-(1H-tetrazol-5-yl)pyridin-2-amine
概要
説明
5-(1H-tetrazol-5-yl)pyridin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula of this compound is C6H6N6 and it has an average mass of 162.152 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles . This yields 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, which easily cyclize by the action of bases to form 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex. It presents a reticular structure consisting of two-dimensional (2D) layers formed by the linkage between the pyridine rings and [Cu–tetrazole–Cu] wave-like chains .科学的研究の応用
Synthesis and Material Science
5-(1H-tetrazol-5-yl)pyridin-2-amine and its derivatives are synthesized and used in various scientific studies due to their unique chemical properties. For instance, certain Ni(II) and Zn(II) complexes synthesized from isomeric pyridyl tetrazole ligands, including derivatives of this compound, have been shown to possess antioxidant and nematicidal activities, and exhibit significant DNA cleavage activity, indicating their potential in material science and biological applications (Babu et al., 2017). Additionally, energetic derivatives synthesized through the condensation of 5-aminotetrazole with other compounds have been studied for their thermal behaviors and detonation properties, suggesting their potential use in the development of energetic materials (Zhao Ku, 2015).
Crystal Engineering and Structural Studies
The compound forms unique crystalline structures, exhibiting interesting molecular associations and network formations. For example, molecules of crystalline 1-(pyridin-2-yl)tetrazole associate through unique interactions to form intricate sheet structures, highlighting the compound's significance in crystal engineering and materials chemistry (Rizk et al., 2005).
Potential in Therapeutics and Biological Studies
The derivatives of this compound have been investigated for their therapeutic potentials. For instance, certain complexes formed from related ligands were studied for their DNA-binding and antioxidant properties, indicating the compound's potential in the field of biomedicine and pharmaceuticals (Reddy et al., 2016). Additionally, the synthesis and pharmacological evaluation of derivatives as platelet aggregation inhibitors highlight their potential in developing new therapeutic agents (Challa et al., 2014).
Environmental and Photodegradation Studies
The photodegradation behavior of certain tetrazole-based compounds, including this compound derivatives, in water has been studied, providing insights into the environmental impact and degradation pathways of these compounds, which is crucial for assessing their environmental safety and designing greener compounds (Halasz et al., 2020).
将来の方向性
The future directions for research on 5-(1H-tetrazol-5-yl)pyridin-2-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, the development of more practical and efficient synthetic approaches for tetrazole-linked imidazo[1,5-a]pyridines is highly desirable . Additionally, further studies could explore the potential biological activities of this compound, as derivatives of 2-(1H-tetrazol-5-yl)thieno[2,3-b]pyridin-3-amine may be of interest .
作用機序
Target of Action
Tetrazole derivatives have been known to exhibit a broad range of biological activities
Mode of Action
The synthesis of similar compounds involves an azido-ugi-deprotection reaction followed by an acetic anhydride-mediated n-acylation-cyclization process . This process could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Tetrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazole derivatives are generally known for their high nitrogen content, which may influence their bioavailability .
Result of Action
Tetrazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic effects .
Action Environment
It’s known that the chemical properties of tetrazole derivatives can be influenced by factors such as temperature and ph .
生化学分析
Biochemical Properties
5-(1H-tetrazol-5-yl)pyridin-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as guanylate cyclase, which is involved in the synthesis of cyclic guanosine monophosphate (cGMP). The interaction between this compound and guanylate cyclase can lead to the modulation of cGMP levels, thereby influencing various physiological processes. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their activity and downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, such as the cGMP-dependent protein kinase pathway. By modulating the activity of guanylate cyclase and subsequently altering cGMP levels, this compound can impact gene expression and cellular metabolism. For example, increased cGMP levels can lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate target proteins involved in various cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an allosteric modulator of guanylate cyclase, enhancing its activity and promoting the synthesis of cGMP. The increased cGMP levels can then activate cGMP-dependent protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular functions. Additionally, this compound may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to this compound may lead to sustained changes in cGMP levels and associated cellular responses .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, this compound may exert beneficial effects by modulating cGMP levels and enhancing cellular functions. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cellular damage. Threshold effects have been observed, where a specific dosage range elicits optimal responses without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may have distinct biological activities and contribute to the overall effects of this compound on cellular processes. Additionally, the compound’s influence on metabolic flux and metabolite levels can further modulate its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, facilitating its uptake and accumulation in target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues can vary, depending on factors such as tissue-specific expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins involved in signal transduction pathways. Alternatively, it may be targeted to the nucleus, influencing gene expression and other nuclear processes .
特性
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGOSDIWNXIKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-35-3 | |
| Record name | 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

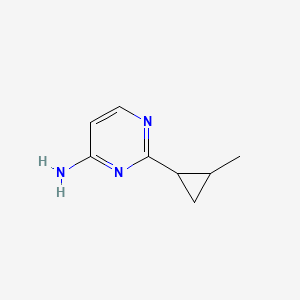
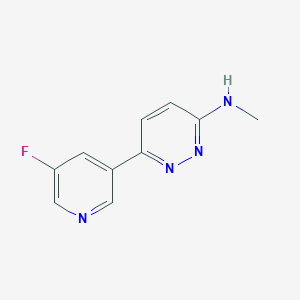
![2-(2-Bromo-ethyl)-imidazo[1,2-a]pyridine](/img/structure/B1444266.png)
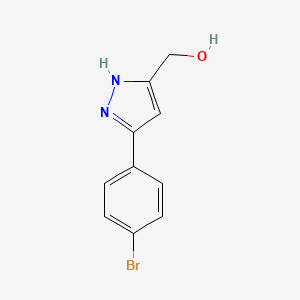
![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)
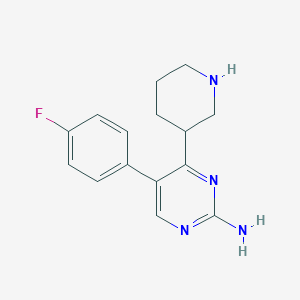
![1-[3-(5-Bromo-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1444273.png)

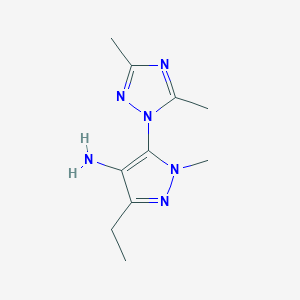
![(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1444279.png)
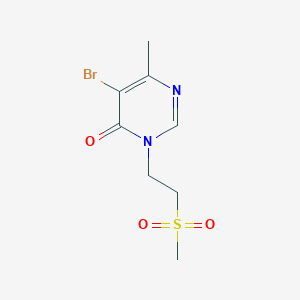
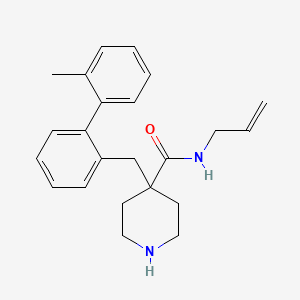
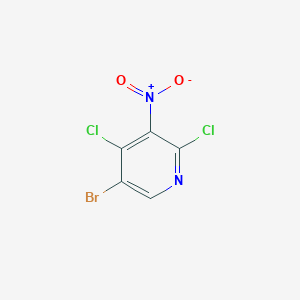
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)
